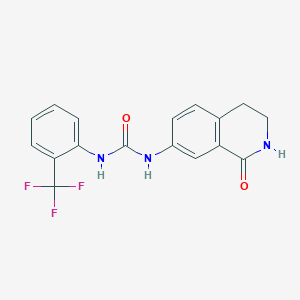

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.

Wissenschaftliche Forschungsanwendungen

Orexin Receptors and Sleep Modulation:

- Dugovic et al. (2009) investigated the role of orexin-1 (OX1R) and orexin-2 (OX2R) receptors in sleep-wake modulation, utilizing selective antagonists. They found that blockade of OX2R initiated and prolonged sleep, which is consistent with the deactivation of the histaminergic system. Simultaneous inhibition of OX1R attenuated the sleep-promoting effects mediated by selective OX2R blockade, potentially correlated with dopaminergic neurotransmission (Dugovic et al., 2009).

- Bonaventure et al. (2015) studied a selective OX1R antagonist, compound 56, which demonstrated target engagement and specific OX1R blockade. This compound prevented prolongation of sleep onset in a rat model of psychological stress without affecting sleep duration, suggesting OX1R antagonism as a novel therapeutic strategy for various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Anion Receptor Chemistry:

- Amendola et al. (2006) explored the complexation and anion recognition properties of a urea derivative. They found that the receptor they studied could distinguish between different anions, suggesting applications in sensing or separation processes (Amendola et al., 2006).

Synthesis and Chemical Properties:

- Nowicki and Fabrycy (1976) discussed the synthesis of 1-aryl-3-hydroxyisoquinolines from methyl o-acylphenylacetates and urea. They also examined the biological activity of some synthesized compounds against various bacteria (Nowicki & Fabrycy, 1976).

- Lai et al. (2014) developed a green process for the synthesis of 1-(4-haloisoquinolin-1-yl)ureas. This process is notable for its efficiency and the variety of substituents it accommodates, highlighting its potential utility in synthetic chemistry (Lai et al., 2014).

Pharmaceutical Applications:

- Bolchi et al. (2013) described a racemization process for (S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in preparing the urinary antispasmodic drug solifenacin. This process can be industrially useful for recycling the waste R enantiomer in large-scale production (Bolchi et al., 2013).

- Dhokale et al. (2019) synthesized and evaluated novel urea and thiourea analogues for antibacterial activity. They found that these compounds showed good yield and comparable antibacterial efficacy against S. aureus and E. coli (Dhokale et al., 2019).

Eigenschaften

IUPAC Name |

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c18-17(19,20)13-3-1-2-4-14(13)23-16(25)22-11-6-5-10-7-8-21-15(24)12(10)9-11/h1-6,9H,7-8H2,(H,21,24)(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCAWRROXMLLRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2940107.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2940111.png)

![5-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2940113.png)

![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940120.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)

![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)